methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate
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Overview
Description
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate typically involves multi-step organic synthesis techniques. One common approach is to start with the pyridine-3-carboxylate as the core structure and introduce the pyrrolidinone moiety through a series of reactions involving protection, deprotection, and functional group transformations. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and pyrrolidinone-containing molecules. Examples include:
- Pyridine-3-carboxylate derivatives
- Pyrrolidinone-based compounds
Uniqueness
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFIWDMDMFAVNN-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H](C1=O)O)C2=CC(=CN=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675928 |
Source
|
Record name | Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217778-14-7 |
Source
|
Record name | Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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